molecular formula C12H18 B1214297 1,2-Diisopropylbenzene CAS No. 25321-09-9

1,2-Diisopropylbenzene

Cat. No. B1214297
CAS RN: 25321-09-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-diarylbenzenes, including 1,2-diisopropylbenzene, can be efficiently achieved through a non-palladium-catalyzed controlled synthesis process. This method involves the stitching of alpha-oxo-ketene-S,S-acetals and active methylene compounds via a lactone intermediate, offering access to highly functionalized arylated benzenes in good to excellent yields. This transition-metal-free synthesis provides a novel way to construct aromatic compounds with desired conformational flexibility using easily accessible precursors (Goel et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been examined through X-ray analysis, revealing that peripheral aryl rings are arranged in a propeller-like fashion relative to the central benzene ring. This analysis indicates the presence of N...pi interactions, which force the molecules into a helical pattern, showcasing the compound's structural complexity and the effects of substitution on its conformation (Goel et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydroperoxidation, which has been studied to determine kinetic parameters such as activation energy and enthalpy. These studies provide insights into the compound's reactivity and stability under different conditions (Vodnár et al., 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and thermal stability, have been extensively studied. Research has shown that polyamides derived from this compound exhibit excellent solubility in various solvents and high thermal stability, indicating the compound's potential for use in polymer synthesis (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound, including its ability to participate in the synthesis of complex molecules and its reactivity towards different chemical agents, have been the subject of several studies. For instance, the use of this compound in the synthesis of new polymers and the exploration of its reactivity highlight the versatility and importance of this compound in organic synthesis and materials science (Patil et al., 2013).

Scientific Research Applications

Zeolite Characterization

1,2-Diisopropylbenzene (DIPB) plays a significant role in characterizing zeolites, a type of microporous solid material often used in catalysis. Isomerization and disproportionation of DIPB have been utilized to gauge the effective pore size of large and extra-large pore zeolites. This method provides valuable insights, as the yield ratios of different DIPB isomers and other related compounds can reflect the structural and catalytic properties of the zeolites (Chen et al., 2007).

Aerobic Oxidation

DIPB undergoes efficient aerobic oxidation in the presence of certain catalysts, providing a method to produce phenol derivatives with isopropyl groups. These derivatives are valuable as starting materials in pharmaceuticals. The oxidation of DIPB has been studied to develop facile methods for synthesizing these important compounds (Aoki et al., 2005).

Catalytic Cracking

In the field of industrial catalysis, the catalytic cracking of DIPB is researched extensively. This process involves breaking down larger hydrocarbon molecules into smaller ones, a key step in petroleum refining. Different catalysts and conditions can significantly impact the efficiency and selectivity of this process (Park & Chung, 2018).

Hydrogen Bond Studies

DIPB also contributes to the understanding of hydrogen bonds in chemical structures. Studies of its derivatives have provided insights into non-classical OH···π hydrogen bonds, advancing the knowledge of molecular interactions and structural chemistry (Kuś & Jones, 2004).

Kinetics and Thermodynamics

Research on the kinetics and thermodynamics of DIPB is essential for understanding its behavior under different conditions. This includes studies on its desorption kinetics and the equilibrium mixture of its isomers, providing fundamental data for various industrial applications (Zaman et al., 2005).

Electrosynthesis

DIPB has been used in electrosynthetic processes, where its oxidation in specific conditions leads to functionalized products. This has implications in organic synthesis and the development of new materials (Bohn et al., 2010).

Luminescent Metal Complexes

Its derivatives are studied for their role in forming brightly luminescent metal complexes. This has potential applications in organic light-emitting devices (OLEDs) and other electronic and photonic technologies (Williams, 2009).

Safety and Hazards

Vapors and liquid of 1,2-Diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . The liquid can cause defatting of skin and dermatitis .

Relevant Papers One relevant paper discusses the use of sterically hindered N,N’-diisopropylbenzene-1,2-diamine (DIBA) for aminophosphine-based InP QDs synthesis in an oleylamine (OLAm) medium . This diamine forms in situ a P(DIBA)(OLAm) species accounting for the observed size-tuning effect because the QDs crystallize as tetrahedra with an edge length .

Biochemical Analysis

Biochemical Properties

1,2-Diisopropylbenzene plays a role in biochemical reactions primarily as a solvent and a diluent. It interacts with various enzymes, proteins, and other biomolecules due to its hydrophobic nature. The compound can influence the activity of enzymes by altering the microenvironment around the active site, potentially leading to changes in enzyme kinetics. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This can lead to alterations in signal transduction pathways and changes in the expression of genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to hydrophobic pockets in proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophobic properties. It can diffuse through cell membranes and accumulate in lipid-rich areas, such as adipose tissue and cell membranes. The compound may also interact with transport proteins that facilitate its movement across cellular compartments. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments, such as the endoplasmic reticulum and cell membranes. This localization can affect its activity and function, as the compound can interact with membrane-bound enzymes and receptors. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

properties

IUPAC Name

1,2-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
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InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C
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Molecular Formula

C12 H18, C12H18
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DSSTOX Substance ID

DTXSID30860336
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name Benzene, 1,2-bis(1-methylethyl)-
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Boiling Point

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C
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Flash Point

77 °C, 170 °F (Open cup), 77 °C o.c.
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Solubility

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor
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Density

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C
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Color/Form

Clear, colorless liquid

CAS RN

577-55-9, 25321-09-9
Record name 1,2-Bis(1-methylethyl)benzene
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Record name Diisopropylbenzene
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Melting Point

-57 °C
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Synthesis routes and methods I

Procedure details

12 g (0.1 mol) cumene and 10 g (0.05 mol) triisopropylbenzene are dissolved in 150 ml of anhydrous hydrogen fluoride at a temperature between -20° and 0°. While stirring the reaction mixture at this temperature, it is saturated with boron trifluoride and stirring is continued for two hours. After workup, as in Example 5, 36% diisopropylbenzene was obtained, comprised of 99.2% of the meta and 0.8% of the para isomer.
Quantity
12 g
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reactant
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10 g
Type
reactant
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Quantity
150 mL
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solvent
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0 (± 1) mol
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Yield
36%

Synthesis routes and methods II

Procedure details

12 g (0.1 mol) cumene is dissolved in 150 ml anhydrous hydrogen fluoride and while keeping the stirred solution at -20° C. to 0° C., 0.05 mol of propylene is introduced and stirring continued for 15 min. The reaction mixture is then saturated with boron trifluoride and stirring continued for another 15 min. After workup, 41% diisopropylbenzene was obtained, comprised of 99.6% of meta and 0.4% para isomer, together with about 15% 1,3,5-triisopropylbenzene, which can be recycled under conditions of Example 6 to produce more meta-diisopropylbenzene.
Quantity
12 g
Type
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Reaction Step One
Quantity
150 mL
Type
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Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
41%

Synthesis routes and methods III

Procedure details

contacting a relatively dry benzene recycle stream and a diisopropyl benzene stream with a transalkylation catalyst in a transalkylation reaction zone at transalkylation conditions including a water concentration of less than 50 wppm to provide a transalkylation zone effluent comprising benzene, cumene, and diisopropyl benzene;
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diisopropylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diisopropylbenzene
Reactant of Route 3
1,2-Diisopropylbenzene
Reactant of Route 4
Reactant of Route 4
1,2-Diisopropylbenzene
Reactant of Route 5
Reactant of Route 5
1,2-Diisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diisopropylbenzene

Q & A

Q1: Why is the enthalpy of formation of 1,2-diisopropylbenzene important, and how does it compare to other similar molecules?

A1: The enthalpy of formation is a crucial thermodynamic property that helps us understand the stability and reactivity of a molecule. [] The gas-phase enthalpy of formation for this compound was computationally determined to be -68.7 kJ mol-1 with an estimated error bar of ±4 kJ mol-1. [] This value aligns well with predictions made using the extended Laidler bond additivity (ELBA) method, which suggests that interactions between the two ortho isopropyl groups in this compound are comparable in magnitude to those between two methyl groups. [] This information is valuable for predicting the behavior of this compound in various chemical reactions and processes.

Q2: How is this compound used in industrial chemical synthesis?

A2: this compound is a key intermediate in the production of hydroquinone. [] In this industrial process, benzene reacts with propene to form 1,4-diisopropylbenzene, which can then be further reacted to yield hydroquinone. [] Hydroquinone is a valuable chemical with applications in various industries, including photography, cosmetics, and polymer production.

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